![molecular formula C17H20ClN3O2 B7533208 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, RO-31-8425, and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves its ability to inhibit the activity of protein kinase C and cyclin-dependent kinases. This inhibition leads to a disruption of cellular processes that are dependent on these enzymes, ultimately resulting in cell death.
Biochemical and physiological effects:
Studies have shown that 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one exhibits potent anti-proliferative and pro-apoptotic effects in cancer cells. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. These effects are thought to be mediated by the compound's inhibition of protein kinase C and cyclin-dependent kinases.
实验室实验的优点和局限性
One of the main advantages of using 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one in lab experiments is its potent inhibitory activity against protein kinase C and cyclin-dependent kinases. This makes it an attractive compound for studying the role of these enzymes in cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research involving 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one. One area of interest is the development of more potent and selective inhibitors of protein kinase C and cyclin-dependent kinases based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other cellular processes and signaling pathways. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
合成方法
The synthesis of 4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one involves the reaction of 4-chloro-2-methyl-5-nitropyridazine with 2-phenyloxirane in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C and cyclin-dependent kinases. These enzymes are involved in various cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.
属性
IUPAC Name |
4-chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-21-17(22)15(18)14(11-20-21)19-10-13-8-5-9-23-16(13)12-6-3-2-4-7-12/h2-4,6-7,11,13,16,19H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQRJRUPINQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCOC2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
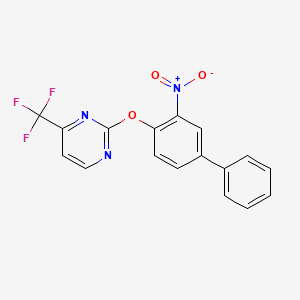
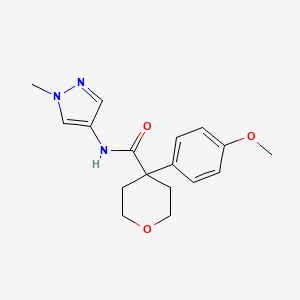

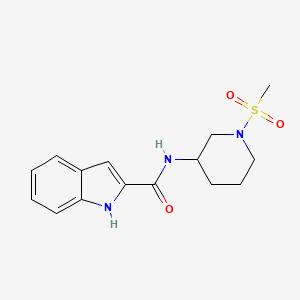
![4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B7533163.png)
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
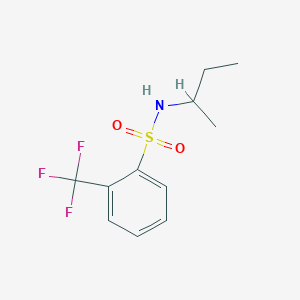
![4-[(3-Fluoro-4-pyridin-3-yloxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7533192.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
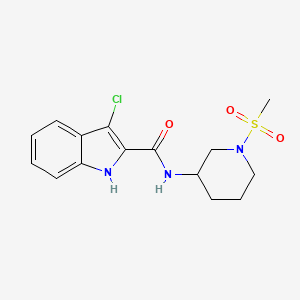
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)